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CAS No.: 75353-77-4

Cat. No.: B1626080

Get Quote

Executive Summary
The compound 2-methyl-3-nitroquinoline (CAS 75353-77-4) is a highly versatile heterocyclic

scaffold utilized extensively in advanced organic synthesis and medicinal chemistry[1][2].

Characterized by the presence of an electron-withdrawing nitro group at the C3 position and a

methyl group at the C2 position, this molecule serves as a critical precursor for the

development of complex polycyclic systems, including imidazo[4,5-c]quinolines and pyrrolo[1,2-

a]quinoxalines[3][4].

In drug development, derivatives of 2-methyl-3-nitroquinoline are actively investigated for

their potent biological activities. Most notably, functionalized analogues such as 4-chloro-6-

methoxy-2-methyl-3-nitroquinoline are key intermediates in the synthesis of dual PI3K/mTOR

inhibitors (e.g., NVP-BEZ235), which are pivotal in targeted oncology therapies[5][6].

Additionally, the scaffold is employed in the design of novel antimalarial agents, offering a wider

therapeutic window compared to natural alkaloids like febrifugine[7].
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Understanding the baseline properties of CAS 75353-77-4 is essential for predicting its

reactivity, particularly in nucleophilic aromatic substitution (

) and reduction reactions. The quantitative data defining this compound is summarized in Table
1[1][2].

Table 1: Physicochemical Data of CAS 75353-77-4

Property Value / Description

Chemical Name 2-Methyl-3-nitroquinoline

CAS Registry Number 75353-77-4

Molecular Formula

Molecular Weight 188.18 g/mol

Structural Core Quinoline ring system

Key Functional Groups C2-Methyl, C3-Nitro

Mechanistic Insights: The Role of the Scaffold in
Drug Design
Oncology: PI3K/Akt/mTOR Pathway Inhibition
The PI3K/Akt/mTOR signaling cascade is frequently hyperactivated in human cancers, driving

tumor cell proliferation, survival, and angiogenesis[5]. Quinoline derivatives synthesized from

the 2-methyl-3-nitroquinoline scaffold act as potent allosteric or ATP-competitive inhibitors of

this pathway[5][6].

The structural causality behind using this specific scaffold lies in the spatial orientation of the

quinoline nitrogen and the functional groups at the C4 and C6 positions, which form critical

hydrogen bonds within the kinase hinge region. Dual inhibition of both PI3K and mTOR is

highly advantageous because it prevents the paradoxical hyperactivation of Akt—a common

resistance mechanism observed when mTORC1 is inhibited in isolation[5][6].
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Mechanism of quinoline-derived dual inhibitors targeting the PI3K/Akt/mTOR pathway.

Infectious Diseases & Pharmacological Toxicity
Beyond oncology, 2-methyl-3-nitroquinoline derivatives are utilized to synthesize antimalarial

agents, such as febrifugine analogues and pyrrolo[1,2-a]quinoxalines[4][7].

Toxicological Considerations: A critical aspect of working with nitroaromatics is their inherent

mutagenicity. The nitro group is often flagged in the Ames test because biological systems

enzymatically reduce it to highly reactive hydroxylamine species, which can intercalate or

covalently bind to DNA[4]. Consequently, in rational drug design, the 3-nitro group of the

starting scaffold is almost always reduced to an amine and subsequently cyclized (e.g., to form

imidazo[4,5-c]quinolines) or heavily sterically hindered to neutralize its mutagenic potential,

thereby widening the therapeutic window[3][4][7].

Synthesis Methodologies & Experimental Protocols
The synthesis of 2-methyl-3-nitroquinoline and its functionalized derivatives relies on

carefully optimized conditions to maximize yield and minimize side reactions.

Protocol A: Microwave-Assisted Henry Reaction (Direct
Synthesis)
The traditional thermal Henry (nitroaldol) reaction for synthesizing 2-methyl-3-nitroquinoline
from N-(2-formylphenyl)acetamide and nitromethane requires prolonged heating (8–10 hours)

and yields are often compromised (62–74%) by competing side reactions[8]. Transitioning to

microwave irradiation fundamentally alters the reaction kinetics, driving the nucleophilic

addition and subsequent dehydration to completion in mere minutes[2][8].
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Table 2: Reaction Optimization for 2-Methyl-3-nitroquinoline Synthesis[8]

Condition Base Catalyst Reaction Time Yield (%)

Thermal (Refluxing

Toluene)
Pyrrolidine 8–10 hours 62–74%

Microwave (2450

MHz, 80% power)

Morpholine /

Piperidine
8–10 minutes 65–68%

Microwave (2450

MHz, 80% power)
Pyrrolidine 8–10 minutes 83–90%

Step-by-Step Methodology:

Reagent Preparation: In a microwave-safe reaction vessel, combine 1.0 mmol of N-(2-

formylphenyl)acetamide with 1.2 equivalents of nitromethane[8].

Catalyst Addition: Add 1.2 equivalents of pyrrolidine. Mechanistic Note: Pyrrolidine acts as a

secondary amine base, efficiently deprotonating nitromethane to form the reactive nitronate

anion required for nucleophilic attack on the formyl group[2][8].

Irradiation: Place the vessel in a dedicated microwave synthesizer (e.g., 2450 MHz).

Irradiate at 80% output power for 8–10 minutes[8].

Workup & Isolation: Cool the reaction to room temperature. Extract the mixture with ethyl

acetate, wash the organic layer with brine, and dry over anhydrous

[8].

Purification: Evaporate the solvent under reduced pressure and purify the crude product via

silica gel column chromatography to isolate 2-methyl-3-nitroquinoline (CAS 75353-77-4)[2]

[8].

Protocol B: Multi-Step Synthesis of 4-Chloro-6-methoxy-
2-methyl-3-nitroquinoline
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For advanced pharmaceutical intermediates, the quinoline core must be functionalized with a

leaving group (like chlorine at C4) to enable downstream cross-coupling or amination[3][5].

Step-by-Step Methodology:

Cyclization: React 4-methoxyaniline with ethyl acetoacetate in the presence of

polyphosphoric acid (PPA). Heat the mixture at 170 °C for 1 hour to yield 6-methoxy-2-

methylquinolin-4-ol[5].

Nitration: Dissolve the intermediate in propionic acid. Slowly add a nitrating mixture of nitric

acid and propionic acid. Elevate the temperature to 125 °C for 2 hours. The electron-

donating methoxy group directs the electrophilic aromatic substitution, while the C3 position

is activated, yielding 6-methoxy-2-methyl-3-nitroquinolin-4-ol[5].

Chlorination: Treat the nitrated product with phosphorus oxychloride (

) in N,N-Dimethylformamide (DMF) at 110 °C for 1 hour. Mechanistic Note: DMF acts as a
catalyst here, forming a Vilsmeier-Haack-type chloromethyleneiminium ion that smoothly
converts the tautomeric C4-hydroxyl group into a reactive C4-chloride[3][5].

Isolation: Quench the reaction mixture in ice water, neutralize, and filter the resulting

precipitate. This yields the target 4-chloro-6-methoxy-2-methyl-3-nitroquinoline with an

overall yield of ~85%[5].
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Synthetic workflows for CAS 75353-77-4 and its derivatives, highlighting downstream

applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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